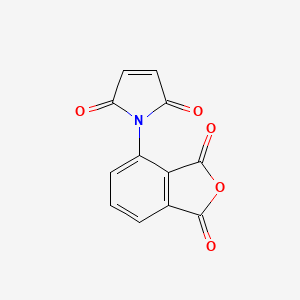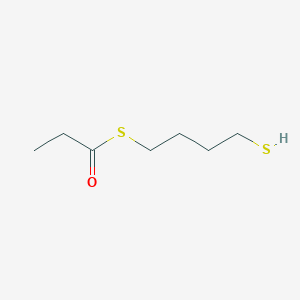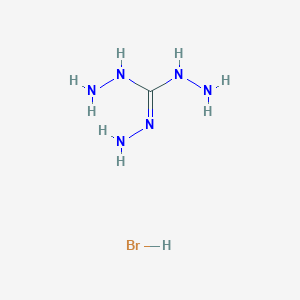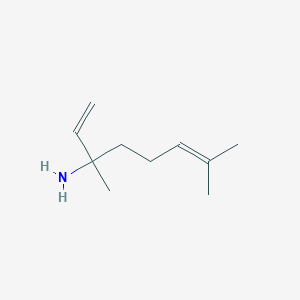
Cyano(cyclohexylidene)methyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyano(cyclohexylidene)methyl acetate is an organic compound characterized by the presence of a cyano group, a cyclohexylidene moiety, and a methyl acetate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of Cyano(cyclohexylidene)methyl acetate typically involves the reaction of cyclohexanone with cyanoacetic acid in the presence of a base, followed by esterification with methanol. The reaction conditions often include:
Base: Sodium hydroxide or potassium carbonate
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux conditions
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Continuous mixing: of reactants
Controlled temperature: and pressure conditions
Efficient separation: and purification techniques, such as distillation or crystallization
Analyse Chemischer Reaktionen
Types of Reactions
Cyano(cyclohexylidene)methyl acetate undergoes various chemical reactions, including:
Oxidation: The cyano group can be oxidized to a carboxylic acid.
Reduction: The cyano group can be reduced to an amine.
Substitution: The acetate group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogenation with a palladium catalyst.
Substitution: Sodium methoxide or other strong nucleophiles in an aprotic solvent.
Major Products
Oxidation: Cyano(cyclohexylidene)carboxylic acid
Reduction: Cyano(cyclohexylidene)methylamine
Substitution: Various substituted esters depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
Cyano(cyclohexylidene)methyl acetate has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a precursor to bioactive compounds.
Material Science: Utilized in the development of novel polymers and materials with unique properties.
Wirkmechanismus
The mechanism by which Cyano(cyclohexylidene)methyl acetate exerts its effects involves:
Molecular Targets: The cyano group can interact with various enzymes and receptors.
Pathways: The compound can participate in nucleophilic addition and substitution reactions, influencing biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Cyanoacetyl chloride
- Cyanoacetic acid
- Methyl cyanoacetate
Eigenschaften
CAS-Nummer |
58901-88-5 |
|---|---|
Molekularformel |
C10H13NO2 |
Molekulargewicht |
179.22 g/mol |
IUPAC-Name |
[cyano(cyclohexylidene)methyl] acetate |
InChI |
InChI=1S/C10H13NO2/c1-8(12)13-10(7-11)9-5-3-2-4-6-9/h2-6H2,1H3 |
InChI-Schlüssel |
VVNHWEWNYRJSMW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC(=C1CCCCC1)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


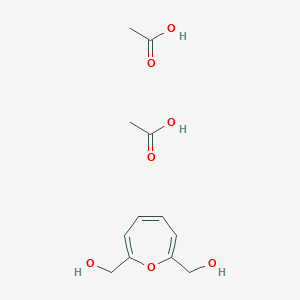

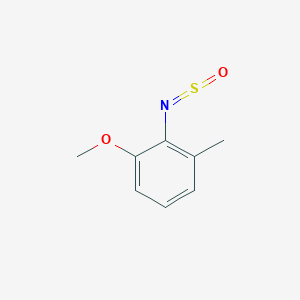

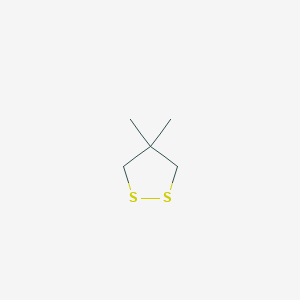

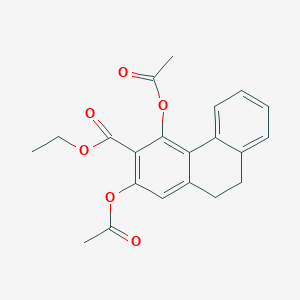
![[(4S,5R)-2,2,5-trimethyl-1,3-dioxolan-4-yl]methanol](/img/structure/B14617156.png)

